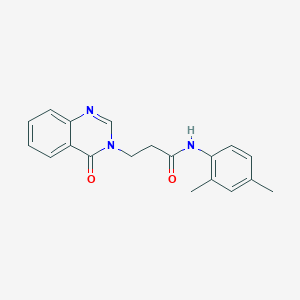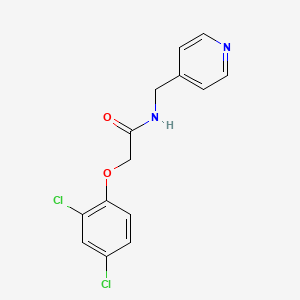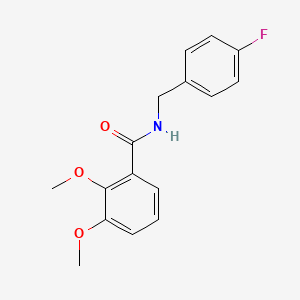![molecular formula C16H17Cl2NO B5797242 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
2-[benzyl(3,4-dichlorobenzyl)amino]ethanol
描述
2-[benzyl(3,4-dichlorobenzyl)amino]ethanol, also known as BDCA, is a chemical compound that has been widely used in scientific research. BDCA is a derivative of benzyl alcohol and has a molecular formula of C15H15Cl2NO. It is a white crystalline powder that is soluble in water and organic solvents. BDCA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
The mechanism of action of 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol is not fully understood. However, it has been suggested that it works by disrupting the cell membrane of microorganisms, leading to their death. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase, which are involved in the regulation of neurotransmitters and energy metabolism, respectively.
实验室实验的优点和局限性
One of the advantages of using 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol is also relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol in lab experiments is its potential toxicity. It has been found to be cytotoxic to certain cell lines at high concentrations, which may limit its use in some experiments. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol also has limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol. One area of interest is the development of new drugs based on 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol's chemical structure and pharmacological properties. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has also been suggested as a potential agent for the treatment of fungal infections and cancer. Further studies are needed to investigate the safety and efficacy of 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol in these applications.
Another future direction for the research on 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol is the elucidation of its mechanism of action. Understanding how 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol works at the molecular level could lead to the development of more effective drugs and therapies. Additionally, studies on the biochemical and physiological effects of 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol may reveal new insights into the regulation of cellular processes and disease pathogenesis.
Conclusion
In conclusion, 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol is a valuable tool for scientific research due to its broad-spectrum antimicrobial activity and potential therapeutic applications. Its mechanism of action and biochemical and physiological effects are still being investigated, and further research is needed to fully understand its potential. However, 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol's unique chemical structure and pharmacological properties make it a promising candidate for the development of new drugs and therapies.
科学研究应用
2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol has also been used to study the mechanisms of action of different drugs and to investigate the effects of environmental toxins on cells.
属性
IUPAC Name |
2-[benzyl-[(3,4-dichlorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-15-7-6-14(10-16(15)18)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJZBSDPJBELDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-benzyl-N-(3,4-dichlorobenzyl)amino}ethanol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)


![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)